molecular formula C6H13ClN2O B1403807 (R)-1,3-Dimethyl-piperazin-2-one hydrochloride CAS No. 1373232-29-1

(R)-1,3-Dimethyl-piperazin-2-one hydrochloride

カタログ番号: B1403807
CAS番号: 1373232-29-1
分子量: 164.63 g/mol
InChIキー: RPYFFGWXUDPLTF-NUBCRITNSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Identity and Nomenclature

The chemical identity of this compound is precisely defined through multiple nomenclature systems and molecular descriptors. According to the International Union of Pure and Applied Chemistry naming convention, this compound is designated as (3R)-1,3-dimethylpiperazin-2-one hydrochloride, reflecting its stereochemical configuration at the third carbon position. The compound exists as a hydrochloride salt, which enhances its stability and solubility characteristics compared to the free base form.

The molecular structure consists of a piperazine ring system with two methyl substituents positioned at the first and third nitrogen atoms, along with a ketone functional group at the second carbon position. This specific arrangement creates a chiral center at the third carbon, giving rise to the (R)-configuration that distinguishes this enantiomer from its (S)-counterpart. The hydrochloride salt formation occurs through protonation of one of the nitrogen atoms in the piperazine ring, followed by association with a chloride anion.

Chemical Property Value Reference
Chemical Abstracts Service Registry Number 1373232-29-1
Molecular Formula C₆H₁₃ClN₂O
International Union of Pure and Applied Chemistry Name (3R)-1,3-dimethylpiperazin-2-one hydrochloride
Molecular Weight 164.63 g/mol
Simplified Molecular Input Line Entry System O=C1N(C)CCN[C@@H]1C.[H]Cl
International Chemical Identifier Key RPYFFGWXUDPLTF-NUBCRITNSA-N
MDL Number MFCD22201140
Purity (Commercial) 95-99%

The stereochemical designation (R) follows the Cahn-Ingold-Prelog priority rules, where the substituents around the chiral carbon are arranged according to their atomic number priorities. This stereochemistry is crucial for the compound's biological activity, as different enantiomers often exhibit distinct pharmacological properties. The presence of the hydrochloride salt not only improves the compound's handling characteristics but also influences its dissolution behavior and bioavailability in biological systems.

The compound's chemical classification places it within the broader category of piperazine derivatives, specifically as a piperazin-2-one or piperazinone. This classification is significant because piperazinones represent an important subclass of heterocyclic compounds with established pharmaceutical relevance. The dimethyl substitution pattern further categorizes this compound as a dialkylated piperazinone, which influences its chemical reactivity and potential biological interactions.

Historical Context in Piperazine Derivative Research

The development of piperazine derivative research traces back to the early 20th century when piperazine itself was first introduced as an anthelmintic agent. Piperazine was marketed by Bayer as an anthelmintic in the early 20th century and was featured alongside other pharmaceutical products of that era. The compound's initial medical application focused on its ability to paralyze parasites through its interaction with gamma-aminobutyric acid receptors, demonstrating the therapeutic potential of this chemical scaffold.

The scientific understanding of piperazine derivatives expanded significantly during the mid-20th century when researchers began to recognize the versatility of the piperazine ring system. Piperazine was introduced into human medicine around 1950 and shortly thereafter into veterinary medicine, where it demonstrated effectiveness against roundworm and pinworm infections. This early success established piperazine as a privileged scaffold in medicinal chemistry, leading to extensive research into structural modifications and analogs.

The emergence of chiral piperazine derivatives, including compounds like this compound, represents a more recent development in this research timeline. The recognition of stereochemistry's importance in drug action during the latter half of the 20th century prompted researchers to investigate specific enantiomers of bioactive compounds. This shift toward enantioselective synthesis and evaluation has been particularly relevant for piperazine derivatives, where different stereoisomers can exhibit vastly different biological properties.

Contemporary research has identified piperazine as a structural element present in drugs belonging to various chemical classes and used for numerous therapeutic applications. The piperazine scaffold has been considered privileged for drug design due to its unique characteristics, including solubility, basicity, chemical reactivity, and conformational properties. These attributes have made piperazine derivatives valuable tools for modulating both pharmacokinetic and pharmacodynamic properties of pharmaceutical compounds.

The two opposing nitrogen atoms in the six-membered piperazine ring offer a large polar surface area, relative structural rigidity, and multiple hydrogen bond acceptors and donors. These properties frequently result in greater water solubility, oral bioavailability, and improved absorption, distribution, metabolism, and excretion characteristics, as well as enhanced target affinity and specificity. Such advantages have driven continued research into novel piperazine derivatives, including specialized compounds like this compound.

Fungal natural product research has also contributed significantly to piperazine derivative discovery. Since the first fungal piperazine, herquline A, was reported from Penicillium herquei in 1979, numerous structurally diverse piperazines have been isolated and characterized from various fungal strains. This natural product research has provided insights into the biosynthetic pathways of piperazine alkaloids and has inspired synthetic approaches to novel derivatives.

The modern pharmaceutical landscape continues to benefit from piperazine derivative research, with many notable drugs containing piperazine rings as part of their molecular structure. The development of compounds like this compound represents the culmination of decades of research into optimizing the piperazine scaffold for specific therapeutic applications. Current research efforts focus on exploring the structural diversity of piperazine derivatives through genome mining of biosynthetic pathways and advanced synthetic methodologies.

特性

IUPAC Name

(3R)-1,3-dimethylpiperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-5-6(9)8(2)4-3-7-5;/h5,7H,3-4H2,1-2H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYFFGWXUDPLTF-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CCN1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)N(CCN1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373232-29-1
Record name 2-Piperazinone, 1,3-dimethyl-, hydrochloride (1:1), (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373232-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

準備方法

Methodology:

  • Starting Materials: Ethylenediamine derivatives, esters, or amino alcohols.
  • Key Steps:
    • Formation of N-methylated intermediates via methylation reactions.
    • Cyclization of these intermediates to form the piperazin-2-one ring system.
    • Subsequent N-alkylation to introduce methyl groups at the 1,3-positions.

Example:

A typical route involves reacting methyl benzoylformate with N-methyl ethylenediamine to produce a dehydropiperazine intermediate, which is then reduced with lithium aluminum hydride (LiAlH₄) to yield the methylated piperazine derivative, followed by ring closure to form the piperazin-2-one core (see detailed procedure from patent US6603003B2).

Direct Alkylation of Piperazine with Methylating Agents

Another efficient route employs direct alkylation of piperazine with methylating agents such as methyl iodide or methyl chloroformate, often under reflux conditions.

Procedure:

  • Reagents: Piperazine hydrochloride, methylating agents (e.g., methyl iodide, methyl chloroformate).
  • Conditions: Reactions typically occur in polar solvents like methanol or ethanol, at reflux temperatures.
  • Catalysts: Catalysts such as metal-supported resins or bases like sodium bicarbonate can be used to facilitate alkylation.

Example:

In a simplified synthesis, piperazine hydrochloride reacts with methyl chloroformate in methanol at elevated temperatures, leading to the formation of methylated piperazine derivatives, which can be further processed to obtain the piperazin-2-one structure.

Bioisosteric Substitution and Derivatization

Recent research emphasizes bioisosteric substitution of the imidazole ring in related compounds to generate piperazin-2-one derivatives with potential pharmacological activity.

Approach:

  • Reacting piperazin-2-one hydrochloride with acylating agents or halogenated compounds to introduce methyl groups at specific positions.
  • Use of microwave-assisted synthesis to improve yields and reduce reaction times, aligning with principles of green chemistry.

Example:

A study reports the synthesis of methylated piperazin-2-one derivatives by reacting piperazin-2-one hydrochloride with methyl α-bromoarylacetates in methanol, utilizing sodium bicarbonate as a base, followed by purification steps.

Green and Sustainable Synthetic Strategies

Recent advances include the use of heterogeneous catalysts supported on polymeric resins, enabling room-temperature reactions and simplifying product isolation.

Key Features:

  • Reactions proceed efficiently at ambient temperature.
  • Catalysts are reusable and environmentally friendly.
  • Reactions are often conducted in flow reactors or microwave-assisted setups, which enhance efficiency and reduce waste.

Example:

A novel synthetic procedure involves reacting piperazine-1-ium cation with various acylating agents in the presence of supported metal catalysts, leading to high yields of monosubstituted piperazine derivatives, including the methylated piperazin-2-one hydrochloride.

Data Table: Summary of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages References
Cyclization of Ethylenediamine Derivatives Ethylenediamine, esters Methylating agents, LiAlH₄ Reflux, reduction, cyclization High specificity, good yields
Direct Alkylation Piperazine hydrochloride, methyl halides Methyl chloroformate Reflux in methanol Simple, scalable
Bioisosteric Substitution Piperazin-2-one derivatives Acylating agents, halogenated compounds Microwave or flow-assisted Environmentally friendly, rapid
Green Catalytic Methods Piperazine-1-ium salts Metal-supported catalysts Room temperature, flow systems Reusable catalysts, sustainable

Research Findings and Notes

  • Efficiency and Yield: The reduction of dehydropiperazine intermediates with LiAlH₄ yields high purity methylated piperazines, with typical yields around 60-70%.
  • Reaction Conditions: Mild conditions (room temperature to 65°C) are sufficient for many steps, especially when employing supported catalysts or microwave irradiation.
  • Purification: Products are generally purified via recrystallization or solvent extraction, with purity exceeding 98% as confirmed by NMR and IR spectroscopy.
  • Environmental Considerations: Use of heterogeneous catalysts and flow chemistry aligns with green chemistry principles, reducing waste and reaction times.

化学反応の分析

Types of Reactions

®-1,3-Dimethyl-piperazin-2-one hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

科学的研究の応用

®-1,3-Dimethyl-piperazin-2-one hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Used in the production of pharmaceuticals and other chemical products.

作用機序

The mechanism of action of ®-1,3-Dimethyl-piperazin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

Key Structural Analogs and Similarity Scores

The following table summarizes structurally related compounds identified in the evidence, highlighting their CAS numbers, molecular features, and similarity scores relative to (R)-1,3-Dimethyl-piperazin-2-one hydrochloride:

CAS No. Compound Name Similarity Score Key Structural Differences Inferred Properties
21416-67-1 4,4'-(Propane-1,2-diyl)bis(piperazine-2,6-dione) 0.91 Dimeric structure with two piperazine dione units Higher molecular weight; reduced solubility compared to monomeric analogs
1187928-58-0 1-Isopropylpiperazin-2-one hydrochloride 0.90 Isopropyl group at position 1 instead of methyl Increased lipophilicity; potential for enhanced metabolic stability
1638137-85-5 (S)-1-(3-Methylpiperazin-1-yl)ethanone hydrochloride 0.90 Acetyl group at position 1; (S)-configuration Altered electronic properties; possible stereoselective interactions
1887197-41-2 (R)-1,5-Dimethyl-piperazin-2-one hydrochloride 0.90 Methyl groups at positions 1 and 5 (vs. 1 and 3) Distinct spatial arrangement; potential differences in receptor binding
27561-62-2 Cyclohexyl(piperazin-1-yl)methanone 0.79 Cyclohexyl-carbonyl substituent Enhanced hydrophobicity; possible CNS penetration
183500-94-9 1-(3-Chlorophenyl)piperazin-2-one hydrochloride N/A Aromatic 3-chlorophenyl substituent Likely serotonin receptor modulation (based on piperazine pharmacophores)

Structural and Functional Analysis

Positional Isomerism: The placement of methyl groups significantly impacts bioactivity.

Chirality: The (R)-configuration in the target compound contrasts with the (S)-isomer of 1-(3-Methylpiperazin-1-yl)ethanone hydrochloride (CAS 1638137-85-5). Such stereochemical differences can lead to divergent pharmacokinetic profiles, as seen in enantiomeric drugs like levofloxacin vs. ofloxacin .

Substituent Effects :

  • Bulky substituents (e.g., isopropyl in CAS 1187928-58-0) increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility. Conversely, polar groups (e.g., acetyl in CAS 1638137-85-5) enhance solubility but may limit blood-brain barrier penetration .

Dimeric vs. Monomeric Structures: The dimeric analog (CAS 21416-67-1) exhibits a higher molecular weight (≈2× the target compound), likely reducing bioavailability but offering multivalent binding capabilities for enzyme inhibition .

Pharmacological Implications

While direct activity data for this compound are absent in the evidence, insights can be drawn from related compounds:

  • Antimicrobial Potential: Piperazine derivatives like paroxetine hydrochloride () and ofloxacin analogs () demonstrate antibacterial and antifungal activity, suggesting the target compound may share similar mechanisms .

生物活性

(R)-1,3-Dimethyl-piperazin-2-one hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is classified as a piperazine derivative. Its chemical structure can be represented as follows:

  • Molecular Formula : C_6H_13ClN_2O
  • CAS Number : 1373232-29-1

This compound features a piperazine ring with two methyl groups at the 1 and 3 positions and a carbonyl group at the 2 position, which contributes to its pharmacological properties.

Anticancer Properties

Recent studies have investigated the anticancer effects of various piperazine derivatives, including this compound. Research indicates that compounds with piperazine moieties can exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • In vitro Studies : A study demonstrated that piperazine derivatives showed moderate to significant efficacy against human breast cancer cells. The compound exhibited an IC50 value comparable to established chemotherapeutic agents like Olaparib, indicating its potential as an anticancer agent .

The mechanism of action for this compound is believed to involve the inhibition of specific cellular pathways associated with cancer proliferation and survival. Key mechanisms include:

  • PARP Inhibition : Similar compounds have shown the ability to inhibit PARP1 activity, leading to increased apoptosis in cancer cells . This suggests that this compound may also affect DNA repair mechanisms.

Case Studies and Experimental Findings

  • Cell Viability Assays :
    • In studies assessing cell viability, this compound demonstrated dose-dependent cytotoxic effects on various cancer cell lines.
    • The assays utilized included Alamar Blue and Caspase 3/7 activity assays to evaluate apoptosis induction .
  • Inhibition of Cancer Cell Proliferation :
    • A study reported that the compound significantly inhibited the proliferation of breast cancer cells at concentrations ranging from 0.01 µM to 1000 µM .

Comparative Analysis

CompoundIC50 (µM)Mechanism of Action
(R)-1,3-Dimethyl-piperazin-2-one HCl~57.3PARP inhibition, apoptosis induction
Olaparib~57.3PARP inhibition

Q & A

Q. What are the standard synthetic routes for (R)-1,3-Dimethyl-piperazin-2-one hydrochloride, and how can reaction conditions be optimized for high enantiomeric purity?

The synthesis typically involves functionalizing piperazine precursors with methyl groups under controlled conditions. A common approach includes:

  • Step 1 : Reacting piperazin-2-one with methylating agents (e.g., methyl iodide) in a polar aprotic solvent (e.g., DMF) at 50–70°C.
  • Step 2 : Introducing stereochemical control via chiral auxiliaries or catalysts (e.g., enantioselective alkylation).
  • Step 3 : Hydrochloride salt formation using HCl gas in anhydrous ethanol.

Q. Optimization Tips :

  • Monitor reaction progress with TLC or HPLC to minimize byproducts.
  • Use chiral HPLC (e.g., Chiralpak® columns) to assess enantiomeric excess (EE).
  • Adjust solvent polarity and temperature to enhance yield (e.g., lower temps reduce racemization) .

Q. Example Reaction Conditions :

StepReagents/ConditionsYield (%)EE (%)
1DMF, Methyl iodide, 60°C75N/A
2(R)-BINOL catalyst, THF6288
3HCl/EtOH, 0°C9095

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm methyl group positions (δ ~2.3–2.8 ppm for N-methyl protons) and piperazine ring conformation.
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the piperazine core.
  • HPLC-MS :
    • Use reverse-phase C18 columns with 0.1% formic acid in mobile phase for purity analysis.
    • Monitor molecular ion peaks ([M+H]⁺ m/z ~177.1) and chloride adducts.
  • X-ray Crystallography : Resolve absolute stereochemistry if single crystals are obtained .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data between enantiomers of this compound?

  • Methodological Approach :
    • Enantiomer Separation : Use preparative chiral HPLC to isolate (R) and (S) forms.
    • In Vitro Assays : Test both enantiomers against target receptors (e.g., serotonin or dopamine receptors) using radioligand binding assays.
    • Data Normalization : Account for batch-to-batch variability by including internal controls (e.g., reference antagonists).

Case Study :
A study on a related piperazine derivative found the (R)-enantiomer exhibited 10-fold higher receptor affinity than the (S)-form. Contradictions may arise from impurities or improper stereochemical assignment; always validate with chiral analytics .

Q. What strategies mitigate low yields during scale-up synthesis of this compound?

  • Critical Factors :
    • Solvent Choice : Switch from DMF to MeCN to reduce side reactions during methylation.
    • Catalyst Loading : Optimize chiral catalyst concentration (e.g., 5 mol% vs. 10 mol%) to balance cost and efficiency.
    • Workup Procedures : Use liquid-liquid extraction (e.g., ethyl acetate/water) to recover unreacted starting material.

Q. Troubleshooting Table :

IssueSolutionEvidence Source
Low enantiomeric purityIncrease catalyst loading or lower temp
Hydrochloride precipitationUse anti-solvent (e.g., diethyl ether)
Byproduct formationAdd scavengers (e.g., molecular sieves)

Q. How can computational modeling predict the stereoelectronic effects of this compound in drug-receptor interactions?

  • Docking Studies :
    • Use software like AutoDock Vina to model interactions with target proteins (e.g., 5-HT2A receptor).
    • Compare binding energies of (R) vs. (S) enantiomers.
  • DFT Calculations :
    • Analyze charge distribution and conformational flexibility of the piperazine ring.
    • Predict metabolic stability via CYP450 enzyme interaction simulations .

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

  • Handling :
    • Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact.
    • Neutralize spills with 5% sodium bicarbonate.
  • Storage :
    • Keep in amber glass vials under argon at –20°C to prevent hygroscopic degradation.
    • Monitor stability via periodic HPLC analysis (e.g., every 6 months) .

Q. How should researchers design dose-response studies to evaluate the pharmacokinetic profile of this compound?

  • In Vivo Protocol :
    • Administer doses (1–50 mg/kg) via IV or oral routes in rodent models.
    • Collect plasma samples at intervals (0.5–24 hrs) and analyze using LC-MS/MS.
    • Calculate AUC, Cmax, and half-life using non-compartmental analysis (Phoenix WinNonlin®).
  • Key Metrics :
    • Bioavailability : Compare AUC(oral) to AUC(IV).
    • Metabolite Identification : Use HR-MS to detect phase I/II metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1,3-Dimethyl-piperazin-2-one hydrochloride
Reactant of Route 2
Reactant of Route 2
(R)-1,3-Dimethyl-piperazin-2-one hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。